5-Dodecyne
Overview
Description
5-Dodecyne is an organic compound with the molecular formula C12H22. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a linear alkyne with the triple bond located at the fifth carbon atom in the chain. It is a colorless liquid under standard conditions and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Dodecyne can be synthesized through several methods. One common method involves the reaction of acetylene with bromododecane under suitable reaction conditions. This reaction typically requires a base such as potassium hydroxide to facilitate the dehydrohalogenation process .
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a nickel catalyst to promote the formation of longer carbon chains, which are then subjected to further reactions to introduce the triple bond at the desired position .
Chemical Reactions Analysis
Types of Reactions
5-Dodecyne undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkynes.
Scientific Research Applications
5-Dodecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Dodecyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This triple bond is highly reactive and can undergo addition reactions with a variety of reagents. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic hydrogenation, the triple bond interacts with hydrogen gas in the presence of a catalyst to form an alkane .
Comparison with Similar Compounds
Similar Compounds
1-Dodecene: An alkene with a double bond at the first carbon atom.
1-Dodecyne: An alkyne with a triple bond at the first carbon atom.
5-Decyne: An alkyne with a triple bond at the fifth carbon atom but with a shorter carbon chain
Uniqueness of 5-Dodecyne
This compound is unique due to the position of its triple bond at the fifth carbon atom, which imparts specific reactivity and properties. This distinguishes it from other alkynes like 1-Dodecyne, where the triple bond is at the first carbon atom, leading to different chemical behavior and applications .
Properties
IUPAC Name |
dodec-5-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPXWRQCSIYOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173476 | |
Record name | 5-Dodecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-12-2 | |
Record name | 5-Dodecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19780-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dodecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Dodecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Dodecyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the triple bond in an alkyne affect its polymerization using the MoOCl4-n-Bu4Sn-EtOH catalyst system?
A1: Research suggests that while 5-Dodecyne, with an internal triple bond, polymerizes slower than 2-nonyne (terminal triple bond) using the MoOCl4-n-Bu4Sn-EtOH catalyst system, both exhibit living polymerization characteristics. [] This means that the position of the triple bond impacts the polymerization rate but doesn't necessarily hinder the controlled chain growth crucial for producing polymers with specific lengths and properties.
Q2: Can this compound be used to create block copolymers, and if so, what type of catalyst system is effective?
A2: Yes, this compound can be utilized in block copolymer synthesis. Research demonstrates that a WOCl4-Bu4Sn-tert-BuOH (1:1:1) catalyst system effectively facilitates the living polymerization of this compound. [] This living polymerization mechanism enables the sequential addition of different monomers, like o-(Trimethylsilyl)phenyl]acetylene, to create well-defined block copolymers with potentially tailored material properties.
Q3: What makes living polymerization advantageous when using monomers like this compound?
A3: Living polymerization offers exceptional control over the polymerization process. When polymerizing this compound, this control translates into several advantages:
- Narrow Molecular Weight Distribution (MWD): This allows for the creation of polymers with consistent chain lengths, resulting in more predictable and controllable material properties. [, ]
- Block Copolymer Synthesis: The sequential addition of different monomers, as demonstrated with this compound, enables the creation of complex polymer architectures with distinct blocks, each potentially imparting unique characteristics to the final material. []
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